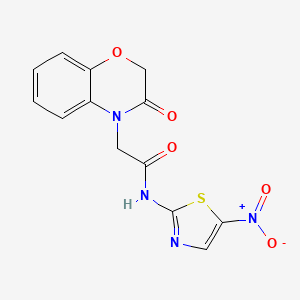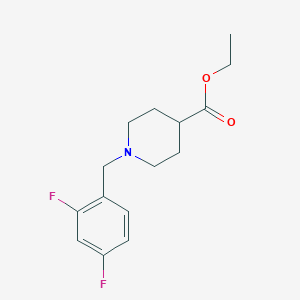![molecular formula C17H21BrClNO2 B4764786 1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride](/img/structure/B4764786.png)
1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride
Übersicht
Beschreibung
1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride is a chemical compound used in scientific research for its various biochemical and physiological effects. This compound is synthesized through a specific method and has several advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride involves its interaction with GPCRs. This compound acts as a partial agonist of GPCRs, which means that it binds to the receptor and activates it to a lesser extent than a full agonist. This partial agonist activity allows for the study of the downstream signaling pathways of GPCRs without completely activating them.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to modulate the activity of various GPCRs, including the β2-adrenergic receptor and the dopamine D2 receptor. This compound also affects the activity of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride in lab experiments is its ability to selectively modulate the activity of GPCRs. This compound can be used to study the downstream signaling pathways of GPCRs without completely activating them. However, one limitation of using this compound is its partial agonist activity, which may not accurately reflect the activity of a full agonist.
Zukünftige Richtungen
There are several future directions for the study of 1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride. One direction is the development of more selective and potent compounds that can modulate the activity of specific GPCRs. Another direction is the study of the structural basis for the interaction of this compound with GPCRs. Additionally, this compound can be used to study the role of GPCRs in various disease states, such as cancer and neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound used in scientific research for its various biochemical and physiological effects. This compound is synthesized through a specific method and has several advantages and limitations for lab experiments. Its mechanism of action involves its interaction with GPCRs, and it has several future directions for study.
Wissenschaftliche Forschungsanwendungen
1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride has several scientific research applications. It is commonly used as a tool compound to study the role of G protein-coupled receptors (GPCRs) in various physiological processes. This compound is also used to study the structure and function of GPCRs and their interactions with ligands.
Eigenschaften
IUPAC Name |
1-[(3-bromo-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2.ClH/c1-13(20)10-19-11-15-7-8-17(16(18)9-15)21-12-14-5-3-2-4-6-14;/h2-9,13,19-20H,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSHPYPIOQXJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4764709.png)
![4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4764714.png)
![2-[(2-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4764722.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4764729.png)
![3-methoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4764739.png)
![2-(2,4-dichlorophenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4764750.png)
![1-[3-({[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4764758.png)
![N-[2-(4-hydroxyphenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4764763.png)
![4-ethoxy-3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4764780.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4764783.png)
![methyl 3-[(3-methylbutanoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B4764792.png)

![methyl 2-{[(6-bromo-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4764804.png)
